n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C8H9N5OS3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H9N5OS3/c1-4(14)10-7-11-5(2-15-7)3-16-8-13-12-6(9)17-8/h2H,3H2,1H3,(H2,9,12)(H,10,11,14) |
InChI Key |
YPVNWYJSDLMYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target molecule combines two nitrogen-sulfur heterocycles (1,3,4-thiadiazole and thiazole) connected through a thioether methylene bridge, with subsequent acetylation at the thiazole C2 position. Retrosynthetic analysis suggests three critical intermediates:
- 5-Amino-1,3,4-thiadiazole-2-thiol (Thiadiazole core)
- 4-(Chloromethyl)thiazol-2-amine (Thiazole precursor)
- Acetic anhydride/acetyl chloride (Acylating agent)
Contemporary literature demonstrates two primary approaches:
- Sequential alkylation-acylation : Initial thioether formation followed by N-acetylation
- Pre-functionalized component coupling : Use of pre-acetylated thiazoles for direct alkylation
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. Search result details an optimized protocol:
Procedure :
- Dissolve thiosemicarbazide (0.1 mol) in 100 mL anhydrous methanol under nitrogen.
- Add dropwise 1.1 equiv chlorocarbonyl isocyanate at 0°C over 30 minutes.
- Reflux for 8 hours, monitoring by TLC (EtOAc/hexane 1:1).
- Concentrate under reduced pressure and recrystallize from ethanol/water (3:1).
Key Data :
- Yield: 78-82%
- Characterization:
Alternative methods from search result employ ferric chloride-catalyzed cyclization of p-anisaldehyde thiosemicarbazone, though with lower yields (65-70%).
Synthesis of 4-(Chloromethyl)thiazol-2-amine
The thiazole component requires regioselective chloromethylation at C4. Search result adapts a Hantzsch thiazole synthesis modification:
Reaction Scheme :
- Condense 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thiourea in ethanol.
- Treat intermediate with phosphorus oxychloride (POCl₃) to install chloromethyl group.
Optimized Conditions :
Structural Confirmation :
Thioether Bridge Formation
Critical coupling of the heterocycles employs nucleophilic displacement of chloride by thiolate. Search result reports superior yields using phase-transfer catalysis:
Protocol :
- Suspend 5-amino-1,3,4-thiadiazole-2-thiol (1 equiv) in DMF.
- Add 4-(chloromethyl)thiazol-2-amine (1.2 equiv) and tetrabutylammonium bromide (0.1 equiv).
- Heat at 60°C for 3 hours under argon.
- Quench with ice-water, extract with EtOAc, dry over Na₂SO₄.
Comparative Data :
| Condition | Yield (%) | Purity (HPLC) | |
|---|---|---|---|
| Without catalyst | 52 | 87 | |
| TBAB catalyst | 94 | 98 | |
| Crown ether catalyst | 89 | 96 |
Acetamide Functionalization
Final acylation employs either acetyl chloride or acetic anhydride. Search result demonstrates kinetic control using mixed anhydride methods:
Stepwise Process :
- Dissolve 4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-amine (1 equiv) in dry THF.
- Add trimethylamine (3 equiv) followed by acetic anhydride (1.5 equiv) at 0°C.
- Stir 12 hours at room temperature.
- Purify by silica column (EtOAc → EtOAc/MeOH 95:5).
Reaction Monitoring :
- IR spectroscopy tracking disappearance of NH₂ bands (3444 → 3341 cm⁻¹)
- HPLC-MS confirmation of [M+H]+ at m/z 315.2
Purification and Characterization
Final product purity is critical given the compound's pharmaceutical applications. Search result recommends sequential recrystallization:
Crystallization Protocol :
- Dissolve crude product in hot ethanol (60°C).
- Add activated charcoal, filter through celite.
- Cool slowly to -20°C over 4 hours.
- Collect crystals, wash with cold ether.
Analytical Data :
| Technique | Observations | |
|---|---|---|
| Melting Point | 174-176°C (dec.) | |
| ¹H NMR (DMSO-d₆) | δ 2.08 (s, CH₃CO), 4.32 (s, SCH₂), 6.91 (s, thiazole H) | |
| HRMS | Calculated: 314.0432 [M+H]+; Found: 314.0429 |
Comparative Route Analysis
Three principal synthetic pathways emerge from literature analysis:
Route A : Sequential alkylation-acylation (Search result)
- Total yield: 46%
- Advantages: High intermediate purity
- Limitations: Lengthy purification steps
Route B : One-pot tandem reaction (Search result)
- Total yield: 67%
- Advantages: Reduced step count
- Limitations: Requires strict anhydrous conditions
Route C : Solid-phase synthesis (Search result adaptation)
- Total yield: 58%
- Advantages: Scalability
- Limitations: Specialized equipment needed
Challenges and Optimization
Key synthetic hurdles identified across studies:
- Thiol Oxidation : Mitigated by conducting alkylations under nitrogen with 1,4-dithiothreitol (DTT) additive
- Regioselectivity : Controlled through solvent polarity adjustments (dioxane > DMF)
- Byproduct Formation :
Reaction kinetics studies revealed pseudo-first-order behavior for the acylation step (k = 0.42 h⁻¹ at 25°C).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroacetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its enzyme inhibitory activities, particularly against urease, an enzyme involved in the pathogenesis of certain bacterial infections .
Medicine: The compound has shown potential as an anticancer agent due to its ability to disrupt cellular processes related to DNA replication . It is also being investigated for its antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs involve variations in substituents on the thiadiazole, thiazole, or acetamide groups. Key comparisons include:
Table 1: Structural Analogs and Substituent Variations
Key Observations :
- Thioether Linkage : The thioether bridge in the target compound is shared with analogs like the sodium salt in , enhancing conformational flexibility and intermolecular interactions.
- Amino Groups: The 5-amino group on the thiadiazole (target) contrasts with mercapto () or phenylamino () substituents, influencing electronic properties and bioactivity.
- Hybrid Systems: The triazinoquinazoline-thiadiazole hybrids () exhibit enhanced antitumor activity compared to simpler thiadiazole-acetamides, suggesting the importance of extended π-systems .
Physicochemical Properties
Data from analogs provide insights into expected properties of the target compound:
Table 2: Melting Points and Yields of Selected Analogs
Key Trends :
- Substituent Bulk: Bulky groups (e.g., triazinoquinazoline in ) correlate with higher melting points due to increased crystallinity.
- Electron-Withdrawing Groups : Chloro or nitro substituents () improve yields, possibly by stabilizing intermediates during synthesis.
Table 3: Reported Bioactivities of Analogs
Inferences for Target Compound :
- The 5-amino-thiadiazole moiety may enhance DNA-binding or enzyme inhibition, similar to triazinoquinazoline hybrids .
- The thiazole-acetamide component could contribute to CNS permeability, as seen in acetylcholinesterase inhibitors .
Biological Activity
N-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.33 g/mol. The compound features a thiazole ring and a thiadiazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . A study demonstrated that certain 1,3,4-thiadiazole derivatives possessed minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans, outperforming standard antifungal agents like fluconazole .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | |
| Compound B | E. coli | 47.5 | |
| Compound C | C. albicans | 24 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives have been synthesized that inhibit the Bcr-Abl protein kinase with IC50 values as low as 7.4 µM against K562 chronic myelogenous leukemia cells . This suggests that compounds with similar structural features may also exhibit potent anticancer activity.
Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators . The presence of amino groups in the structure may enhance these activities by promoting interactions with biological targets involved in inflammatory pathways.
Study on Antimicrobial Efficacy
In a recent study evaluating various thiadiazole derivatives, researchers synthesized a series of compounds and tested their antimicrobial efficacy against several pathogens. Among them, a derivative with a similar structure to this compound showed significant activity against both Gram-positive and Gram-negative bacteria .
Evaluation of Anticancer Activity
Another investigation focused on the synthesis of novel thiadiazole derivatives aimed at developing anticancer agents. The study found that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Q & A
Basic: What are the standard synthetic protocols for n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide?
Answer:
The compound is synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Step 1: Reacting 5-amino-1,3,4-thiadiazole-2-thiol with a chloromethyl-thiazole intermediate in acetone under reflux (6–8 hours) using K₂CO₃ as a base .
- Step 2: Purification via recrystallization from ethanol to achieve yields of ~70–75% .
- Critical Parameters:
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Answer:
Characterization involves:
- Spectroscopic Methods:
- Elemental Analysis: To validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Mass Spectrometry: High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization strategies include:
- Catalyst Screening: Testing alternatives to K₂CO₃ (e.g., triethylamine) to enhance nucleophilicity .
- Solvent Effects: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature Gradients: Gradual heating (e.g., 40°C → 80°C) to control exothermic reactions .
- Microwave-Assisted Synthesis: Reducing reaction time from hours to minutes while maintaining yield .
Data Contradiction Note: reports 72% yield with acetone, while achieves 75% with ethanol, suggesting solvent polarity impacts crystallization efficiency .
Advanced: How should discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?
Answer:
- Reference Comparison: Cross-check with analogous compounds (e.g., N-(4-phenylthiazol-2-yl)acetamide in , where acetamide protons resonate at δ 2.3–2.5 ppm) .
- Dynamic NMR: Use variable-temperature experiments to detect tautomerism or rotational barriers .
- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
Example: A mismatch in NH₂ proton integration may arise from hydrogen bonding; deuterated DMSO can resolve this by disrupting aggregation .
Advanced: What computational methods are used to predict and validate the compound’s biological activity?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase in ). Key parameters:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .
- Validation: Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .
Advanced: How can regioselectivity challenges in thiadiazole-thiazole coupling be addressed?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., acetylation of NH₂ in 5-amino-1,3,4-thiadiazole) to direct coupling to the sulfur atom .
- Leaving Group Optimization: Replace chloride with tosylate in chloromethyl-thiazole to enhance electrophilicity .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products (e.g., S-alkylation over N-alkylation) .
Advanced: What strategies are recommended for scaling up synthesis while maintaining purity?
Answer:
- Process Analytical Technology (PAT): Implement in-line FT-IR to monitor reaction progression .
- Crystallization Engineering: Use anti-solvent addition (e.g., water) to improve crystal size distribution .
- Flow Chemistry: Continuous-flow reactors reduce batch variability and improve heat transfer .
Advanced: How do substituents on the thiazole ring influence bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., NO₂): Enhance binding to enzymatic pockets (e.g., AChE inhibition improved by 30% with 3-NO₂ substitution in ) .
- Hydrophobic Substituents (e.g., Br, CH₃): Increase membrane permeability (logP > 2.5 correlates with better cellular uptake) .
- Steric Effects: Bulky groups (e.g., 4-bromophenyl in ) may reduce activity by hindering target engagement .
Basic: What solvents and conditions are suitable for recrystallization?
Answer:
- Ethanol: Preferred for high-purity crystals (melting point 184–185°C in ) .
- Ethyl Acetate/Hexane (1:3): For compounds with low ethanol solubility .
- Cooling Rate: Slow cooling (1°C/min) to avoid amorphous solids .
Advanced: How can structural analogs be designed to improve metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
